molecular formula C14H13N3O B8339457 2-(4-methylpyridin-3-yl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one

2-(4-methylpyridin-3-yl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one

Cat. No.: B8339457
M. Wt: 239.27 g/mol
InChI Key: IBHKHNARPYDGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylpyridin-3-yl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one is a useful research compound. Its molecular formula is C14H13N3O and its molecular weight is 239.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

2-(4-methylpyridin-3-yl)-3,4-dihydro-2,6-naphthyridin-1-one

InChI

InChI=1S/C14H13N3O/c1-10-2-5-16-9-13(10)17-7-4-11-8-15-6-3-12(11)14(17)18/h2-3,5-6,8-9H,4,7H2,1H3

InChI Key

IBHKHNARPYDGNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)N2CCC3=C(C2=O)C=CN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-Dihydro-2,6-naphthyridin-1(2H)-one (I-67h: 45 mg, 0.304 mmol) was reacted with 3-iodo-4-methylpyridine (100 mg, 0.456 mmol), copper iodide (5.7 mg, 0.0304 mmol), trans-N,N′-dimethyl-cyclohexyl-1,2-diamine (12.95 mg, 0.0912 mmol) and potassium phosphate (193.3 mg, 0.912 mmol) in 1,4-dioxane (5 mL) to afford the crude product. Purification by column chromatography on silica gel (4% methanol in CHCl3), followed by preparative HPLC afforded 11 mg of the product (15.27% yield).
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
12.95 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
193.3 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5.7 mg
Type
catalyst
Reaction Step One
Yield
15.27%

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